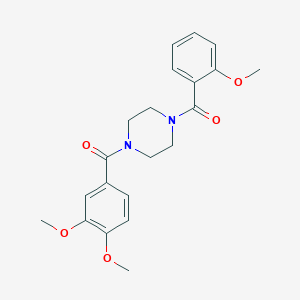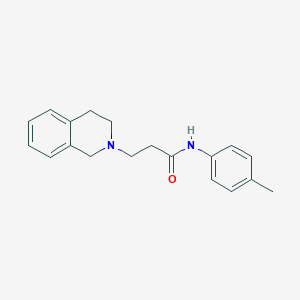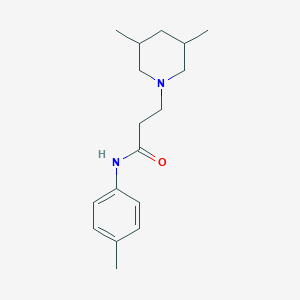
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the benzoyl and phenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include dimethoxybenzoyl chloride and methoxyphenyl bromide, with catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
- [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-hydroxy-phenyl)-methanone
- [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-ethoxy-phenyl)-methanone
- [4-(3,4-Dimethoxy-benzoyl)-piperazin-1-yl]-(2-methyl-phenyl)-methanone
Uniqueness
The unique combination of the dimethoxybenzoyl and methoxyphenyl groups in 1-(3,4-Dimethoxybenzoyl)-4-(2-methoxybenzoyl)piperazine imparts distinct chemical and physical properties, such as enhanced solubility and specific binding affinities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N2O5 |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2-methoxybenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H24N2O5/c1-26-17-7-5-4-6-16(17)21(25)23-12-10-22(11-13-23)20(24)15-8-9-18(27-2)19(14-15)28-3/h4-9,14H,10-13H2,1-3H3 |
InChI Key |
PPJFQUVPDBWDNK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide](/img/structure/B248308.png)


![3-[benzyl(ethyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248314.png)

![Ethyl 1-[3-oxo-3-(4-toluidino)propyl]-3-piperidinecarboxylate](/img/structure/B248317.png)
![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide](/img/structure/B248320.png)

![3-[butyl(methyl)amino]-N-(4-methylphenyl)propanamide](/img/structure/B248322.png)
![1-(3-Chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248325.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248327.png)
![1-[4-(Biphenyl-4-ylcarbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B248328.png)
![2-(4-CHLOROPHENOXY)-1-[4-(4-PYRIDYLCARBONYL)PIPERAZINO]-1-ETHANONE](/img/structure/B248329.png)
![(3,4-DIMETHOXYPHENYL)[4-(2-THIENYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B248331.png)
